2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine
Overview
Description
2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine is a chemical compound with the molecular formula C14H18FNO It is characterized by the presence of a fluorophenoxy group attached to a prop-1-en-1-yl chain, which is further connected to a methylpyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine typically involves the reaction of 4-fluorophenol with an appropriate alkene precursor under specific conditions. The reaction may proceed via a Wittig reaction or a Heck coupling reaction, where the fluorophenol is reacted with a suitable alkene in the presence of a base and a palladium catalyst. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation. Its ability to modulate specific molecular targets makes it a candidate for further pharmacological studies.
Industry: Utilized in the development of new materials and chemical products. Its properties may be harnessed in the production of polymers, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-3-(4-chlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
2-[(1E)-3-(4-bromophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine: Similar structure but with a bromine atom instead of fluorine.
2-[(1E)-3-(4-methylphenoxy)prop-1-en-1-yl]-1-methylpyrrolidine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s biological activity and make it a valuable candidate for various applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[(E)-3-(4-fluorophenoxy)prop-1-enyl]-1-methylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-16-10-2-4-13(16)5-3-11-17-14-8-6-12(15)7-9-14/h3,5-9,13H,2,4,10-11H2,1H3/b5-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDXPUIXSWEZPN-HWKANZROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=CCOC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC1/C=C/COC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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